molecular formula C23H38ClNO2 B14338342 5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine CAS No. 95240-35-0

5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine

Katalognummer: B14338342
CAS-Nummer: 95240-35-0
Molekulargewicht: 396.0 g/mol
InChI-Schlüssel: QDVLPHHZCQRSBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a chloromethyl group, a dodecyl chain, and a methoxyphenyl group attached to the oxazolidine ring. Oxazolidines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with dodecylamine to form an imine intermediate. This intermediate is then subjected to cyclization with formaldehyde and hydrochloric acid to yield the desired oxazolidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Various reduced derivatives of the oxazolidine ring

    Substitution: Substituted oxazolidines with different functional groups

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Chloromethyl)-3-dodecyl-2-(4-hydroxyphenyl)-1,3-oxazolidine
  • 5-(Chloromethyl)-3-dodecyl-2-(4-ethylphenyl)-1,3-oxazolidine
  • 5-(Chloromethyl)-3-dodecyl-2-(4-nitrophenyl)-1,3-oxazolidine

Uniqueness

5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The dodecyl chain also imparts specific hydrophobic properties, making it suitable for applications in materials science and drug delivery.

Eigenschaften

CAS-Nummer

95240-35-0

Molekularformel

C23H38ClNO2

Molekulargewicht

396.0 g/mol

IUPAC-Name

5-(chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine

InChI

InChI=1S/C23H38ClNO2/c1-3-4-5-6-7-8-9-10-11-12-17-25-19-22(18-24)27-23(25)20-13-15-21(26-2)16-14-20/h13-16,22-23H,3-12,17-19H2,1-2H3

InChI-Schlüssel

QDVLPHHZCQRSBG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCN1CC(OC1C2=CC=C(C=C2)OC)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.